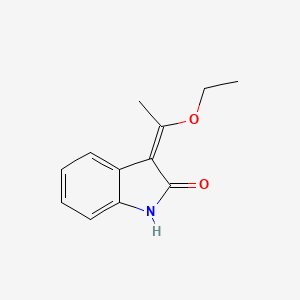
3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound. It has a broad range of applications in the field of organic chemistry, pharmaceuticals, and agrochemicals. The compound is known for its unique chemical structure, which makes it an important building block for various organic molecules.
作用機序
The mechanism of action of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. For example, this compound derivatives have been shown to inhibit cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in inflammation. Oxindole derivatives have also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, which is a target for anticancer drugs.
Biochemical and physiological effects:
Oxindole has been shown to have various biochemical and physiological effects on the body. For example, this compound derivatives have been shown to reduce inflammation, pain, and fever, by inhibiting the production of prostaglandins. Oxindole derivatives have also been shown to induce apoptosis, a process of programmed cell death, which is a target for anticancer drugs. Oxindole derivatives have also been shown to have antiviral activity, by inhibiting the replication of viruses.
実験室実験の利点と制限
Oxindole has several advantages for lab experiments. It is readily available, inexpensive, and has a broad range of applications. However, it has some limitations, such as low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has some toxicity concerns, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one. One direction is to develop new this compound derivatives with improved biological activities and pharmacokinetic properties. Another direction is to explore the mechanism of action of this compound and its derivatives, to better understand their biochemical and physiological effects. Additionally, the use of this compound derivatives as agrochemicals for the treatment of plant diseases is an area of interest.
合成法
The synthesis of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of aniline with isatin. The reaction takes place in the presence of a suitable catalyst and solvent. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The purity of the product can be improved by using different purification techniques, such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
Oxindole has been extensively studied for its biological activities, such as anti-inflammatory, antimicrobial, anticancer, and antiviral activities. It has been used as a lead compound for the development of various drugs, such as indomethacin, a nonsteroidal anti-inflammatory drug, and idarubicin, an anticancer drug. Oxindole derivatives have also been used as agrochemicals for the treatment of plant diseases.
特性
IUPAC Name |
(3Z)-3-(1-ethoxyethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-8(2)11-9-6-4-5-7-10(9)13-12(11)14/h4-7H,3H2,1-2H3,(H,13,14)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGHTSNYWYREJ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C2=CC=CC=C2NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\1/C2=CC=CC=C2NC1=O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

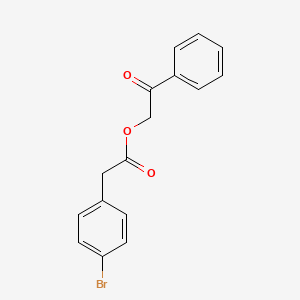
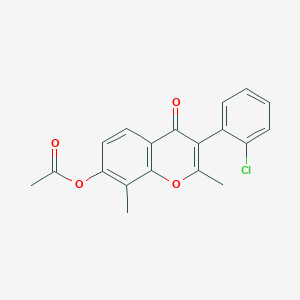
![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)

![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
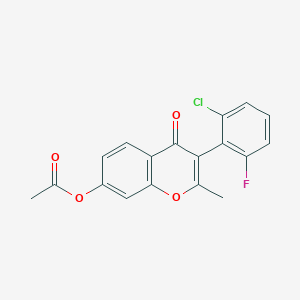
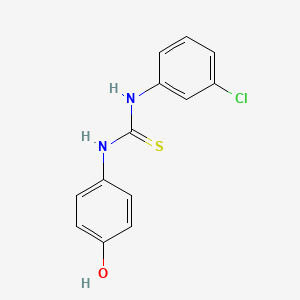
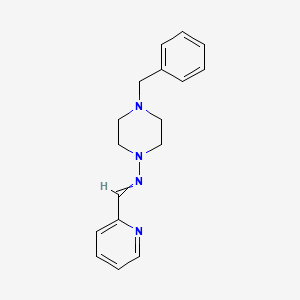
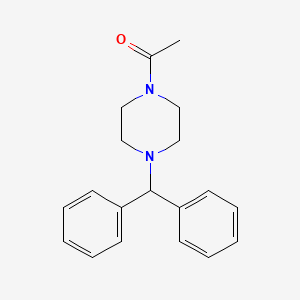
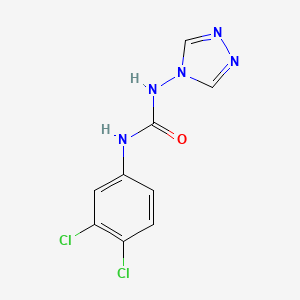
![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
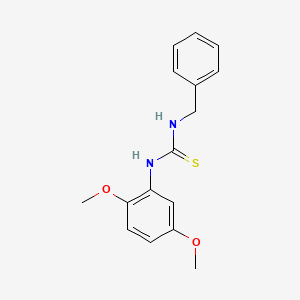
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)